(2H2)Phosphinic (2H)acid
Overview
Description
It is a colorless, low-melting compound that is highly soluble in water, dioxane, and alcohols . This compound is known for its powerful reducing properties and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2H2)Phosphinic (2H)acid is typically prepared through a two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites: [ \text{P}_4 + 4 \text{OH}^- + 4 \text{H}_2\text{O} \rightarrow 4 \text{H}_2\text{PO}_2^- + 2 \text{H}_2 ] Any phosphites formed during this step can be selectively precipitated using calcium salts. The purified material is then treated with a strong, non-oxidizing acid, such as sulfuric acid, to yield free hypophosphorous acid: [ \text{H}_2\text{PO}_2^- + \text{H}^+ \rightarrow \text{H}_3\text{PO}_2 ] Industrial production methods often involve continuous extraction of aqueous solutions with diethyl ether to obtain pure anhydrous hypophosphorous acid .
Chemical Reactions Analysis
Types of Reactions: (2H2)Phosphinic (2H)acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to phosphorous acid and phosphoric acid.
Reduction: It acts as a reducing agent in many reactions.
Substitution: It can participate in substitution reactions to form phosphinate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: It is used as a reducing agent in the presence of catalysts such as palladium or nickel.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products:
Oxidation: Phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄).
Reduction: Various reduced phosphorus compounds.
Substitution: Phosphinate esters and phosphinic acid derivatives.
Scientific Research Applications
(2H2)Phosphinic (2H)acid has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of phosphinate esters.
Biology: It serves as a bioisosteric group in the design of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceuticals, particularly as a component of metalloprotease inhibitors.
Industry: It is used in the production of polymers, as a stabilizer in plastics, and in the formulation of flame retardants
Mechanism of Action
The mechanism of action of (2H2)Phosphinic (2H)acid involves its ability to donate electrons, making it a potent reducing agent. It interacts with molecular targets by reducing metal ions and other oxidized species. In biological systems, it can inhibit metalloproteases by mimicking the transition state of peptide hydrolysis, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
- Phosphorous acid (H₃PO₃)
- Phosphoric acid (H₃PO₄)
- Phosphonic acid (R-P(O)(OH)₂)
Comparison:
- Phosphorous acid: Similar in structure but has one less hydrogen atom bonded to phosphorus.
- Phosphoric acid: Contains three hydroxyl groups, making it a stronger acid.
- Phosphonic acid: Features a direct carbon-phosphorus bond, providing different reactivity and applications.
Uniqueness: (2H2)Phosphinic (2H)acid is unique due to its monoprotic nature and strong reducing properties, which distinguish it from other phosphorus oxyacids .
Properties
InChI |
InChI=1S/H3O2P/c1-3-2/h3H2,(H,1,2)/i3D2/hD | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYVLVWPXVTIT-DZCFLQKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH2]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OP(=O)([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206211 | |
Record name | (2H2)Phosphinic (2H)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.015 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57583-56-9 | |
Record name | Phosphinic-d2 acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57583-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H2)Phosphinic (2H)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H2)Phosphinic (2H)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H2)phosphinic (2H)acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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